2-Octadecanone
Overview
Description
2-Octadecanone, also known as Hexadecyl methyl ketone, is a chemical compound with the molecular formula C18H36O . It is found in several species including Hamamelis virginiana, Euphorbia falcata, Nepeta eriostachya, Dendronephthya hemprichi, Euonymus latifolius, Vaccinium macrocarpon, and Vaccinium vitis-idaea .
Synthesis Analysis
2-Octadecanone can be synthesized using acetoacetic ester synthesis, with iodide A and ethyl acetoacetate (B) as the building blocks . It can also be synthesized from n-Octadecane, which is generally used in developing microencapsulated phase-change materials .Molecular Structure Analysis
The molecular structure of 2-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The linear formula is CH3CO(CH2)15CH3 . The molecule contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
2-Octadecanone has a molecular weight of 268.48 . It has a boiling point of 145°C at 0.7mmHg and a melting point of 50-54°C . The density is estimated to be 0.8453 .Scientific Research Applications
Eye Irritation Detection : Cometto-Muñiz et al. (2006) explored the detection of eye irritation from vapors of homologous n-alkylbenzenes and 2-ketones, including 2-Octadecanone. Their research indicated that the molecular size of stimuli, rather than vapor concentration, could limit detectability, providing insights into the interaction between chemical compounds and sensory receptors in humans (Cometto-Muñiz et al., 2006).
Sex Pheromone Components in Moths : Adachi et al. (2010) identified 2-Octadecanone as a component in the sex pheromone of the Lyclene dharma dharma moth. Their research involved the synthesis and analysis of various isomers, contributing to our understanding of pheromone composition in insect communication (Adachi et al., 2010).
Plant Signaling Molecules : Schaller and Weiler (1997, 2001) studied enzymes in octadecanoid biosynthesis in plants, which includes compounds like 2-Octadecanone. Their work provides insights into the role of octadecanoids in plant physiology, such as defense mechanisms and senescence (Schaller & Weiler, 1997); (Schaller, 2001).
Plant Self-Defense Response : Rakwal et al. (2002) demonstrated the role of octadecanoid pathway components in rice self-defense responses. This research highlighted how substances like 2-Octadecanone could be involved in plants' responses to environmental stressors (Rakwal et al., 2002).
Catalytic Oxidation in Organic Chemistry : Escola et al. (2010) investigated the oxidation of heavy olefins, including 1-Octadecene, to produce compounds like 2-Octadecanone. This study provides insights into the application of 2-Octadecanone in organic synthesis (Escola et al., 2010).
Safety And Hazards
properties
IUPAC Name |
octadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJQAWUAPNCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224055 | |
Record name | 2-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octadecanone | |
CAS RN |
7373-13-9 | |
Record name | 2-Octadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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